4-(4-chlorophenyl)-N-(2,6-dichlorophenyl)-5-ethyl-1,3-thiazol-2-amine hydrobromide
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Overview
Description
N-(4-(4-CHLOROPHENYL)-5-ET-1,3-THIAZOL-2-YL)-N-(2,6-DICHLOROPHENYL)AMINE HBR is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-CHLOROPHENYL)-5-ET-1,3-THIAZOL-2-YL)-N-(2,6-DICHLOROPHENYL)AMINE HBR typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the chlorophenyl groups can be done via nucleophilic substitution reactions.
Final Assembly: The final compound is obtained by coupling the thiazole derivative with the amine component under suitable conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the chlorophenyl groups.
Reduction: Reduction reactions can occur, potentially affecting the thiazole ring or the amine group.
Substitution: The chlorophenyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology
Antimicrobial Agents: Thiazole derivatives have shown potential as antimicrobial agents against various pathogens.
Enzyme Inhibitors: They can act as inhibitors of specific enzymes, making them useful in biochemical research.
Medicine
Drug Development: The compound may be studied for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Agriculture: Thiazole derivatives can be used as pesticides or herbicides.
Chemical Manufacturing: They are used as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-(4-CHLOROPHENYL)-5-ET-1,3-THIAZOL-2-YL)-N-(2,6-DICHLOROPHENYL)AMINE HBR involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-CHLOROPHENYL)-5-METHYL-1,3-THIAZOL-2-YL)-N-(2,6-DICHLOROPHENYL)AMINE
- N-(4-(4-CHLOROPHENYL)-5-ETHYL-1,3-THIAZOL-2-YL)-N-(2,6-DICHLOROPHENYL)AMINE
Uniqueness
N-(4-(4-CHLOROPHENYL)-5-ET-1,3-THIAZOL-2-YL)-N-(2,6-DICHLOROPHENYL)AMINE HBR is unique due to its specific substitution pattern on the thiazole ring and the presence of multiple chlorophenyl groups. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H14BrCl3N2S |
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Molecular Weight |
464.6 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-(2,6-dichlorophenyl)-5-ethyl-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C17H13Cl3N2S.BrH/c1-2-14-15(10-6-8-11(18)9-7-10)21-17(23-14)22-16-12(19)4-3-5-13(16)20;/h3-9H,2H2,1H3,(H,21,22);1H |
InChI Key |
FWAKLOKVVGPIAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(S1)NC2=C(C=CC=C2Cl)Cl)C3=CC=C(C=C3)Cl.Br |
Origin of Product |
United States |
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